N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine
Beschreibung
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a phenyl group and a triazole ring
Eigenschaften
Molekularformel |
C13H12N4O |
|---|---|
Molekulargewicht |
240.26g/mol |
IUPAC-Name |
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)13-7-6-12(18-13)8-16-17-9-14-15-10-17/h1-7,9-10,16H,8H2 |
InChI-Schlüssel |
ROWIFILKGWOEHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 5-phenylfuran-2-carbaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Wirkmechanismus
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-[(5-phenylfuran-2-yl)methyl]propan-2-amine: This compound has a similar structure but features a propan-2-amine group instead of a triazole ring.
4-(5-phenylfuran-2-yl)methyl-1,2,4-triazole: This compound is structurally similar but lacks the amine group on the triazole ring.
The uniqueness of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
